ETHYL 1-{2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE
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Overview
Description
ETHYL 1-{2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or promote the receptor’s activity, leading to changes in downstream cellular processes .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, often related to the biological activities mentioned above . These pathways can include signal transduction pathways, metabolic pathways, and pathways involved in cell growth and proliferation .
Result of Action
The effects are likely to be related to the biological activities mentioned above . These can include changes in cell growth and proliferation, changes in metabolic processes, and changes in signal transduction .
Preparation Methods
The synthesis of ETHYL 1-{2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various catalysts to facilitate the cyclization and functionalization steps .
Chemical Reactions Analysis
ETHYL 1-{2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
ETHYL 1-{2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
ETHYL 1-{2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE can be compared with other pyrazolopyrazine derivatives, such as:
PYRROLO[1,2-A]PYRAZINE: Known for its antibacterial and antifungal activities.
5H-PYRROLO[2,3-B]PYRAZINE: Exhibits kinase inhibitory activity and is studied for its potential in cancer therapy.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 1-[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c1-3-32-19-7-5-17(6-8-19)20-15-21-23(30)27(13-14-28(21)25-20)16-22(29)26-11-9-18(10-12-26)24(31)33-4-2/h5-8,13-15,18H,3-4,9-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLNSROJMFUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCC(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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